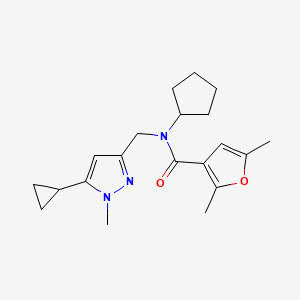

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-13-10-18(14(2)25-13)20(24)23(17-6-4-5-7-17)12-16-11-19(15-8-9-15)22(3)21-16/h10-11,15,17H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDYVHTUUWHSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, cyclopropylation, and subsequent coupling with the furan carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has been explored for its potential therapeutic effects in various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Cancer Treatment: The compound has shown promise in inhibiting specific enzymes involved in tumor growth pathways.

- Antimicrobial Activity: Studies indicate significant effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 0.21 µM for both bacteria.

Research into the biological activity of this compound has revealed several mechanisms through which it exerts its effects:

Material Science

In addition to its medicinal applications, this compound is being investigated for use in developing new materials with unique properties. Its chemical structure allows for the potential creation of polymers or other materials that exhibit desirable physical characteristics.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Antimicrobial Studies

Recent research demonstrated the compound's antibacterial properties against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida spp. | Moderate activity observed |

| Micrococcus luteus | Selective action noted |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Cancer Research

In vitro studies have indicated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with pyrazole- and carboxamide-containing derivatives reported in the literature. Below is a detailed comparison of its features against related molecules:

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e (synthesized via EDCI/HOBt coupling) are pyrazole-carboxamide hybrids with aryl/heteroaryl substituents. Key similarities and differences:

Key Observations :

- Substituent Effects : Chlorination (e.g., 3e vs. 3a ) increases molecular weight and melting point, likely due to enhanced intermolecular halogen bonding .

Pyrazole-Acetamide Analog ()

The compound 2-(5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide shares a pyrazole-acetamide scaffold but differs in substitution patterns:

Key Observations :

- Fluorine Substitution : The trifluoromethyl group in the analog enhances lipophilicity (LogP ~3.5) and metabolic stability compared to the target compound’s methyl/cyclopropyl groups.

Research Findings and Trends

- Synthetic Feasibility : Carboxamide derivatives like those in are typically synthesized via coupling agents (e.g., EDCI/HOBt), achieving moderate yields (62–71%) . The target compound’s synthesis would likely require similar protocols.

- Biological Relevance : Pyrazole-carboxamides are associated with kinase inhibition and antimicrobial activity. The furan-carboxamide scaffold in the target compound may expand its utility in targeting lipid-modifying enzymes or inflammatory pathways.

- Spectroscopic Characterization : $ ^1H $-NMR and MS data for analogs (e.g., δ 8.12 ppm for pyrazole protons, [M+H]+ peaks) provide benchmarks for verifying the target compound’s structure .

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 360.5 g/mol. The compound features a unique combination of cyclopentyl and cyclopropyl groups attached to a pyrazole ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biological pathways, leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It can interact with receptors, altering signaling cascades that influence cellular functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida spp. | Moderate activity observed |

| Micrococcus luteus | Selective action noted |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have demonstrated that the compound has promising results in inhibiting cell growth in cancer models. For instance, MTT assays revealed that the compound shows selective cytotoxicity against cancerous cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Studies

- In Vitro Studies : In vitro evaluations revealed that the compound effectively inhibited bacterial growth and showed cytotoxic effects on cancer cell lines such as HaCat and Balb/c 3T3 cells. The results highlight its potential for further development as an antimicrobial and anticancer agent .

- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable binding interactions between the compound and key target proteins involved in bacterial resistance mechanisms. These studies provide insights into the binding affinities and interactions that underpin its biological activity .

Q & A

Q. Optimization Strategies :

Q. Table 1. Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT, 30 min | 62–71% | |

| Pyrazole Alkylation | K₂CO₃, RCH₂Cl, DMF, RT | ~68% |

Basic: Which spectroscopic/crystallographic methods characterize this compound, and what key markers are critical?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent environments. For example:

- X-ray Crystallography : Resolve stereochemistry. reports a similar pyrazole derivative with a dihedral angle of 85.2° between aromatic rings, critical for conformational analysis .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks in ) .

Q. Table 2. Key Spectral Markers

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.6–2.7 ppm (methyl groups on furan) | |

| X-ray | C–C bond lengths: 1.35–1.50 Å | |

| IR | 1636 cm⁻¹ (amide C=O stretch) |

Advanced: How to design molecular docking studies for target interaction analysis?

Methodological Answer:

- Structural Preparation :

- Docking Software : Use AutoDock Vina or Glide.

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?

Methodological Answer:

Common Discrepancies :

- False Positives : Predicted binding affinity ≠ in vitro activity.

Resolution Strategies : - Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities ( used TLC for monitoring) .

- Stereochemical Effects : Chiral HPLC or X-ray () to confirm configuration .

- Solvent Artifacts : Test solubility in DMSO vs. aqueous buffers ( used chloroform/water partitions) .

Advanced: What solvent systems and pH conditions optimize compound stability?

Methodological Answer:

- Solvent Compatibility :

- pH Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.